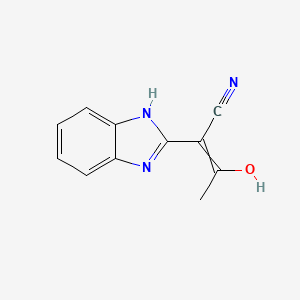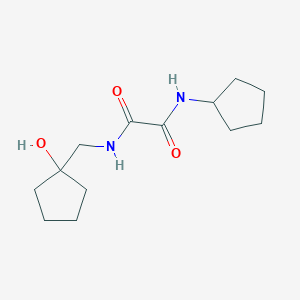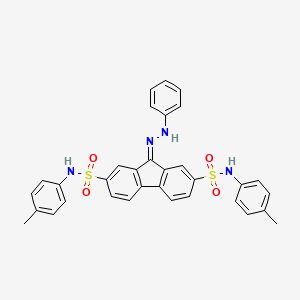
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is functionalized with phenylhydrazono and sulfonamide groups, making it a molecule of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide typically involves the condensation of appropriate aldehydes with phenylhydrazine in the presence of a catalyst. One common method includes the use of glacial acetic acid as a catalyst in a distilled water medium . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzymatic activities. In biological systems, it may interact with proteins involved in platelet aggregation, thereby inhibiting this process and potentially reducing the risk of thrombosis .
相似化合物的比较
Similar Compounds
1-(3-methoxybenzylidene)-2-phenylhydrazine: Known for its antiplatelet activity.
2-methoxy-4-(2-phenylhydrazono)methyl phenol: Another hydrazone derivative with significant biological activity.
2-((2-phenylhydrazono)methyl)-1H-pyrrole: Exhibits potent antiplatelet properties.
Uniqueness
What sets 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide apart from similar compounds is its unique fluorene backbone, which provides additional stability and potential for diverse chemical modifications. This structural feature enhances its applicability in various fields, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
2-N,7-N-bis(4-methylphenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N4O4S2/c1-22-8-12-25(13-9-22)36-42(38,39)27-16-18-29-30-19-17-28(43(40,41)37-26-14-10-23(2)11-15-26)21-32(30)33(31(29)20-27)35-34-24-6-4-3-5-7-24/h3-21,34,36-37H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFWHQAMIYPGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)NC6=CC=C(C=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2807239.png)
![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)
![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)
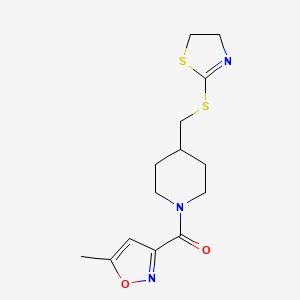
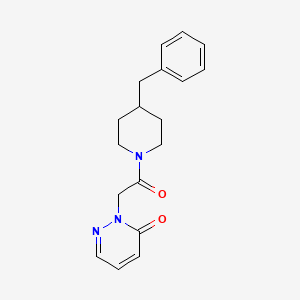
![1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
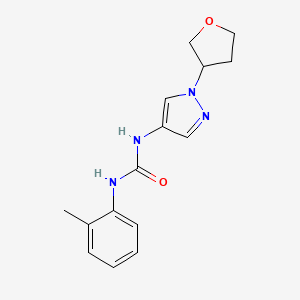
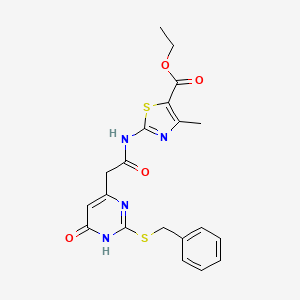
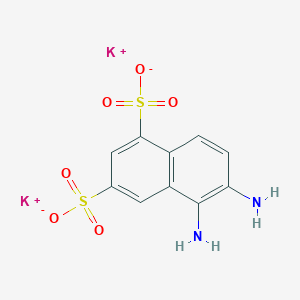
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide](/img/structure/B2807258.png)
